molecular formula C15H20O5S B1594884 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate CAS No. 23511-05-9

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate

Número de catálogo B1594884
Número CAS: 23511-05-9
Peso molecular: 312.4 g/mol
Clave InChI: OWOKCUXVMOFUSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H20O5S . It has a molecular weight of 312.4 g/mol . The IUPAC name for this compound is 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate” includes a spirocyclic scaffold, which is a common feature in many bioactive compounds . The InChI string for this compound is InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.4 g/mol . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 3 rotatable bonds .

Aplicaciones Científicas De Investigación

Synthesis of Spiromorpholinotetrahydropyran Derivatives

A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives by coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This process represents the first report of synthesizing spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, indicating the versatility of 1,4-Dioxaspiro[4.5]decan-8-yl derivatives as intermediates in organic synthesis (Reddy et al., 2014).

Pharmaceutical Intermediates and Liquid Crystals

1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, has been identified as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates and liquid crystals. The synthesis of this compound from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane via selective deketalization in acidic solution showcases its importance in chemical engineering and pharmaceutical synthesis (Zhang Feng-bao, 2006).

Antiviral and Antitubercular Drug Candidates

Studies on derivatives of 1,4-Dioxaspiro[4.5]decan-8-one have shown potential in pharmacology, particularly in the development of antiviral and antitubercular drug candidates. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been evaluated for their antiviral activity, displaying strong activity against influenza A/H3N2 virus, highlighting the potential of 1,4-Dioxaspiro[4.5]decan-8-yl derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2020). Moreover, the structural study of a promising antitubercular drug candidate featuring a 1,4-dioxa-8-azaspiro[4.5]decane side chain demonstrates the compound's complex conformation and potential in treating tuberculosis (Richter et al., 2022).

Propiedades

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOKCUXVMOFUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340793
Record name 8-tosyloxy-1,4-dioxaspiro[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate

CAS RN

23511-05-9
Record name 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23511-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-tosyloxy-1,4-dioxaspiro[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-hydroxy-1,4-dioxaspiro[4.5]decane (237 g, 1.5 mol) and 700 ml of pyridine was stirred at 0° C. while p-toluenesulfonyl chloride was added portion-wise. After the addition was completed the mixture was stirred for two days at 7° C. The mixture was poured into a 4-kg mixture of equal parts of ice and water with vigorous stirring. After about fifteen minutes a solid separated; this was filtered and washed with water. Dissolved the solid in CH2Cl2 and separated CH2Cl2 solution from residual water. The organic layer was dried (K2CO3 --Na2SO4), filtered and concentrated in vacuo at 36° C. The solution remaining was diluted with Skellysolve B and cooled to -75° C. with stirring. The white solid was filtered and dried in vacuo to give 435 g (92.9%), mp 65°-67.5° C. of the subtitled intermediate. IR C=C (1600), --SO2O-- (1350, 1180), C--O/S--O--C (1105, 945, 925), --SO3 -- (675); nmr (CDCl3) was in accordance with the structure assignment; mass spectrum m/e 312 (M+).
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-ol (Intermediate M) (99.8 g, 0.63 mol) in pyridine (450 mLs) at 0° C. under nitrogen was added tosylchloride (132.4 g, 0.69 mol) portionwise such that T<2° C. On complete addition, the mixture was allowed to warm slowly to room temperature and stirred at room temperature overnight. Treated with water (750 mL) and extracted with EtOAc (500 mL then 2×250 mL). Combined extracts were washed with 3N HCl (3×300 mL), brine (300 mL) and dried over Na2SO4. Filtered and evaporated to yield a pale yellow oil (200 g crude). This oil was treated with petroleum ether (40-60°) (200 mL) and scratched to induce solid formation. 1,4-dioxaspiro[4.5]dec-8-yl 4-methyl-1-benzenesulfonate was filtered, washed with petroleum ether (40-60°) (200 mL) and dried in vacuo. Yield=181.0 g, 92%.
Quantity
99.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
132.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1,4-dioxa-spiro[4.5]decan-8-ol (1.0 mg, 6.3 mmol) and triethylenediamine (0.780 mg, 7.0 mmol) cooled to 0° C. in DCM (20 mL) was added p-toluenesulfonylchloride (1.31 g, 7.0 mmol) in DCM (5 mL). The reaction mixture was stirred overnight and then washed with 0.5 N HCl (20 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to give the title compound (2.0 g) which was used without further purification.
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
0.78 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate

Citations

For This Compound
2
Citations
RA Hartz, L Xu, SY Sit, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
An investigation of the structure–activity relationships of a series of HIV-1 maturation inhibitors (MIs) based on GSK3640254 (4) was conducted by incorporating novel C-17 amine …
Number of citations: 2 pubs.acs.org
DM George, RJ Huntley, K Cusack, DB Duignan… - PLoS …, 2018 - journals.plos.org
The ability to restrict low molecular weight compounds to the gastrointestinal (GI) tract may enable an enhanced therapeutic index for molecular targets known to be associated with …
Number of citations: 10 journals.plos.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.